4-Chloro-8,8-dimethyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine
Description
Properties
Molecular Formula |
C12H14ClN3S |
|---|---|
Molecular Weight |
267.78 g/mol |
IUPAC Name |
4-chloro-8,8-dimethyl-7,9-dihydro-6H-[1]benzothiolo[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C12H14ClN3S/c1-12(2)4-3-7-6(5-12)8-9(17-7)10(13)16-11(14)15-8/h3-5H2,1-2H3,(H2,14,15,16) |
InChI Key |
SLMVHVSFFYJEME-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2=C(C1)C3=C(S2)C(=NC(=N3)N)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of Key 4-Chloro Intermediate
Synthesis of Pyrimidinone Intermediate : A thiophene ester (e.g., 2-amino-3-carbethoxy-4,5,6,7-tetrahydrobenzothiophene) is condensed with isonicotinonitrile under HCl catalysis in refluxing ethanol, yielding the pyrimidinone intermediate with yields around 80-85%.
Chlorination : The pyrimidinone is treated with Vilsmeier reagent or phosphorus oxychloride under reflux conditions to replace the 4-hydroxy or 4-oxo group with chlorine, producing the 4-chloro intermediate in high yield (up to 98%).
Nucleophilic Substitution to Install 2-Amine
- The 4-chloro intermediate is reacted with ammonia or primary amines in refluxing ethanol or other polar solvents, often in the presence of a base, to substitute the chlorine at position 4 with an amino group. This step can be conducted under base-catalyzed condensation conditions and typically proceeds with good yields.
Introduction of 8,8-Dimethyl Groups
- The 8,8-dimethyl substitution is generally introduced by starting from thiophene derivatives already bearing the tert-butyl or dimethyl groups on the fused ring system. For example, treatment of the corresponding tetrahydrobenzo-thiophene with formamide under reflux can yield 7-(tert-butyl)-6,7,8,9-tetrahydrobenzothieno[3,2-d]pyrimidin-4-amine, indicating the feasibility of alkyl group introduction before or during ring closure.
Alternative Routes and Functional Group Transformations
Some methods involve the preparation of 2-mercapto or 2-thioxo derivatives as intermediates, which are then converted to the desired amine derivatives through hydrazine hydrate treatment or other nucleophilic substitutions.
Microwave-assisted synthesis has been reported to improve yields and reduce reaction times for related thieno[2,3-d]pyrimidine derivatives, indicating potential applicability for this compound as well.
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Condensation of thiophene ester with isonicotinonitrile | HCl catalysis, reflux in ethanol | ~83 | Formation of pyrimidinone intermediate |
| 2 | Chlorination of pyrimidinone | Vilsmeier reagent (POCl3/DMF) or POCl3, reflux | 90-98 | Formation of 4-chloro intermediate |
| 3 | Nucleophilic substitution (amine installation) | Ammonia or primary amines, reflux in ethanol/base | Variable | Substitution of 4-chloro with amino group |
| 4 | Alkylation or tert-butyl introduction | Starting from substituted thiophene or alkylation | Variable | Introduction of 8,8-dimethyl groups |
| 5 | Optional functional group transformations | Hydrazine hydrate, phosphorous pentasulfide, etc. | Variable | For related thione or mercapto intermediates |
The chlorination step using Vilsmeier reagent is highly efficient and gives nearly quantitative yields, making it a preferred method for preparing the 4-chloro intermediate.
Base-catalyzed nucleophilic substitution in refluxing ethanol is a straightforward method for introducing the 2-amine group, with the possibility of using protecting groups such as Boc for amines when needed.
Microwave irradiation can significantly reduce reaction times and improve yields for condensation steps involving thiophene derivatives and isothiocyanates, suggesting potential for scale-up and process intensification.
The preparation of 2-mercapto or 2-thioxo intermediates offers alternative pathways to functionalize the pyrimidine ring, which can be leveraged for further derivatization or biological activity tuning.
The use of environmentally friendly catalysts such as triethylamine in some condensation reactions has been reported, offering milder conditions and reduced waste.
The preparation of 4-Chloro-8,8-dimethyl-6,7,8,9-tetrahydrobenzothieno[3,2-D]pyrimidin-2-amine involves a multi-step synthetic sequence starting from substituted thiophene derivatives. Key steps include condensation to form the pyrimidinone core, chlorination to introduce the 4-chloro substituent, and nucleophilic substitution to install the 2-amine group. Alkyl substitutions at the 8,8-positions are introduced via appropriately substituted starting materials or alkylation reactions. The synthetic routes are well-documented with high yields and can be optimized using microwave irradiation and environmentally benign catalysts. These methods provide a robust foundation for the synthesis of this compound and its analogues for further research and pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-8,8-dimethyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: Halogenation, nitration, and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like chlorine for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with lithium aluminum hydride can produce amine derivatives .
Scientific Research Applications
Pharmacological Research
The compound has been investigated for its potential as a therapeutic agent in treating various diseases. Its ability to modulate neurotransmitter systems suggests applications in neuropharmacology.
Case Study: Neuroprotective Effects
Research indicates that compounds similar to 4-Chloro-8,8-dimethyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine exhibit neuroprotective properties by acting on NMDA receptors. These receptors are crucial in managing excitotoxicity associated with neurodegenerative diseases like Alzheimer's and Parkinson's disease. Studies have shown that modulation of these receptors can prevent neuronal damage and promote cell survival .
Anti-Cancer Activity
The compound has also been studied for its anti-cancer properties. Its structural features allow it to interact with various cellular pathways involved in cancer progression.
Case Study: Inhibition of Tumor Growth
In vitro studies demonstrated that the compound inhibits the proliferation of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression. These findings highlight its potential as a lead compound for developing new anti-cancer therapies .
Antimicrobial Properties
Emerging research suggests that 4-Chloro-8,8-dimethyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine may possess antimicrobial activity against a range of pathogens.
Case Study: Efficacy Against Bacterial Strains
In laboratory settings, the compound exhibited significant antibacterial effects against multi-drug resistant bacterial strains. This suggests its potential use as a novel antimicrobial agent .
Data Tables
| Application Area | Mechanism of Action | Key Findings |
|---|---|---|
| Pharmacology | NMDA receptor modulation | Neuroprotective effects in neurodegenerative models |
| Oncology | Apoptosis induction | Inhibition of tumor growth in cancer cell lines |
| Microbiology | Antibacterial activity | Effective against multi-drug resistant bacteria |
Mechanism of Action
The mechanism of action of 4-Chloro-8,8-dimethyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in viral replication or cancer cell proliferation .
Comparison with Similar Compounds
Core Scaffold Variations
A. Benzo[b]thieno[3,2-d]pyrimidines
- Benzo[b]thieno[3,2-d]pyrimidin-4-amines (125a–j): These lack the tetrahydrobenzo ring but retain the thienopyrimidine core. Substitutions at position 4 (e.g., aryl groups) enhance kinase inhibition, particularly against CK1 and CLK1 .
- Pyrido analogs (126a–j) : Replace the benzo ring with a pyridine moiety, improving solubility and kinase selectivity .
B. Pyrido[3',2':4,5]thieno[3,2-d]pyrimidines
- Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8-amines (7a–m): Feature a pyridine ring fused to thienopyrimidine. Antitumor activity varies with amine substituents; morpholine and piperazine derivatives show IC50 values <10 µM against leukemia cell lines .
C. Tetrahydrobenzo Derivatives
- N-(4-methoxyphenyl)-N,2-dimethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine (8): Retains the tetrahydrobenzo core but substitutes position 4 with a methylated aryl group. Exhibits 68% yield in synthesis and moderate cytotoxicity .
Structural Comparison Table
| Compound Class | Core Structure | Key Substituents | Biological Activity |
|---|---|---|---|
| Target Compound | Tetrahydrobenzo-thienopyrimidine | 4-Cl, 8,8-dimethyl | Antitumor (predicted) |
| Benzo[b]thieno[3,2-d]pyrimidines | Benzo-thienopyrimidine | 4-aryl | Kinase inhibition (CK1, CLK1) |
| Pyrido-thienopyrimidines | Pyrido-thienopyrimidine | 8-amine derivatives | Antitumor (IC50 <10 µM) |
| Tetrahydrobenzo Derivatives | Tetrahydrobenzo-thienopyrimidine | 4-aryl, 2-methyl | Cytotoxicity, moderate activity |
Antitumor Activity
- Pyrido-thienopyrimidines (7a–m): Derivatives with piperazine substituents show potent activity against MCF-7 (breast cancer) and HL-60 (leukemia) cell lines, with docking studies indicating interactions with DNA topoisomerase II .
- Tetrahydrobenzo Derivatives (6, 8) : Moderate activity due to steric hindrance from the tetrahydrobenzo ring, but N-methylation improves bioavailability .
Kinase Inhibition
- Benzo[b]thieno[3,2-d]pyrimidin-4-amines (125a–j): Inhibit CK1δ/ε and CLK1 at nanomolar concentrations (IC50 ~50–100 nM), attributed to hydrogen bonding with kinase ATP-binding pockets .
- Target Compound : Predicted to inhibit kinases like CDK5/p25 due to chloro and dimethyl groups enhancing hydrophobic interactions .
Structure-Activity Relationships (SAR)
- Chloro Substituents : Enhance electrophilicity and binding to kinase catalytic sites (e.g., CDK5) .
- Dimethyl Groups (8,8-position) : Increase lipophilicity, improving blood-brain barrier penetration in CNS-targeted therapies .
- Amine Fragments : Piperazine and morpholine derivatives enhance solubility and antitumor efficacy .
Biological Activity
4-Chloro-8,8-dimethyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine is a thienopyrimidine derivative that has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a unique bicyclic structure comprising a thieno and pyrimidine moiety. The presence of a chloro group and dimethyl substitutions enhances its chemical reactivity. Its molecular formula is with a CAS number of 2102410-54-6.
Antitumor Activity
Research indicates that thienopyrimidine derivatives exhibit significant antitumor properties. For instance, in studies evaluating microtubule depolymerization effects, compounds related to 4-Chloro-8,8-dimethyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine demonstrated potent antiproliferative effects against various cancer cell lines. Notably, one derivative showed an EC50 value of 19 nM in MDA-MB-435 cancer cells .
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties. In a study evaluating structural analogs, compounds similar to 4-Chloro-8,8-dimethyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine exhibited varying degrees of inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. The best-performing analogs showed zones of inhibition comparable to established antibiotics .
Antioxidant Properties
Recent investigations highlighted the antioxidant potential of thienopyrimidine derivatives. The incorporation of electron-donating groups in the pyrimidine ring significantly enhanced antioxidant activity. Compounds with specific substitutions demonstrated inhibition rates for free radical-induced lipid oxidation ranging from 19% to 30% .
The mechanisms underlying the biological activities of 4-Chloro-8,8-dimethyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine involve interactions with various biological targets:
- Microtubule Dynamics : The compound disrupts microtubule formation through binding to tubulin proteins.
- Enzyme Inhibition : It shows potential as an inhibitor of dihydrofolate reductase (DHFR), a key enzyme in folate metabolism critical for DNA synthesis .
- Receptor Modulation : The compound may act as an allosteric modulator for certain receptors involved in cellular signaling pathways .
Structure-Activity Relationship (SAR)
The biological activity of thienopyrimidine derivatives is closely linked to their structural features. A comparative analysis of related compounds reveals that:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Thieno[3,2-D]pyrimidine | Lacks chloro substitution | Antimicrobial |
| 6-Methylthieno[3,2-D]pyrimidine | Methyl group instead of dimethyl | Anti-inflammatory |
| 4-Amino-thieno[3,2-D]pyrimidine | Amino substitution at position 4 | Kinase inhibition |
The unique combination of substituents in 4-Chloro-8,8-dimethyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine enhances its reactivity and biological activity compared to other derivatives .
Case Studies
- Antiproliferative Effects : In vitro studies demonstrated that the compound significantly inhibited cell proliferation in various cancer cell lines via microtubule destabilization.
- Antimicrobial Evaluation : A series of thienopyrimidine-sulfonamide hybrids were synthesized and tested against E. coli and S. aureus, revealing promising antibacterial activity with some compounds exhibiting higher efficacy than traditional antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
